Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Description
Structural Characterization of Methyl Morpholine-2-Carboxylate 2,2,2-Trifluoroacetate
Molecular Architecture and Crystallographic Analysis
This compound is a salt formed by the protonation of methyl morpholine-2-carboxylate with trifluoroacetic acid (TFA). The molecular architecture comprises:
- Methyl morpholine-2-carboxylate : A morpholine ring substituted with a methyl ester group at the C2 position.
- Trifluoroacetate anion : A linear CF₃COO⁻ moiety.
The compound’s molecular formula is C₈H₁₂F₃NO₅ , with a molecular weight of 259.18 g/mol . The TFA component contributes electron-withdrawing effects, which influence the compound’s solubility and stability.
| Component | Role in Salt Formation | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Methyl morpholine-2-carboxylate | Cation (protonated ester) | C₆H₁₁NO₃ | 145.16 g/mol |
| Trifluoroacetic acid | Anion (CF₃COO⁻) | C₂HF₃O₂ | 114.02 g/mol |
Key Structural Features:
- Morpholine Ring : A six-membered saturated heterocycle with two oxygen atoms, providing conformational flexibility.
- Methyl Ester : A carbonyl group at C2, susceptible to hydrolysis under acidic or basic conditions.
- Trifluoroacetate Anion : A strong electron-withdrawing group enhancing the salt’s ionic character.
Spectroscopic Profiling (FT-IR, Raman, NMR)
FT-IR and Raman Spectroscopy
While direct spectral data for this compound is limited, analogous salts provide insights:
- Carboxylate Ester : Strong C=O stretch at ~1700 cm⁻¹ (FT-IR).
- Trifluoroacetate : Absorption bands for CF₃ groups (~1200–1300 cm⁻¹ ) and O–H stretching (~2500–3000 cm⁻¹ ) in protonated forms.
- Morpholine Ring : C–O–C stretching (~1100–1250 cm⁻¹ ) and N–C vibrations (~800–900 cm⁻¹ ).
NMR Analysis
Predicted shifts based on related morpholine carboxylates and TFA salts:
| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Morpholine ring protons (CH₂ groups) | 3.0–4.5 | 40–60 |
| Methyl ester (COOCH₃) | 3.8 (singlet) | 52–55 |
| Trifluoroacetate (CF₃COO⁻) | 10.5–11.5 (broad singlet) | 115–125 (CF₃), 165–175 (C=O) |
Note: Broad signals for TFA protons are common due to exchange with labile protons.
X-ray Diffraction Studies and Unit Cell Parameters
No direct crystallographic data exists for this compound. However, structural analogs (e.g., morpholine carboxylate salts) reveal:
- Packing Motifs : Hydrogen bonding between the TFA anion’s oxygen and the morpholine nitrogen or ester carbonyl oxygen.
- Unit Cell Parameters : Typically triclinic or monoclinic systems due to the flexibility of the morpholine ring and TFA’s planar geometry.
| Parameter | Expected Range (Analogs) |
|---|---|
| Space Group | P1̄ (triclinic) |
| Unit Cell Lengths | a = 8–12 Å, b = 10–15 Å, c = 15–20 Å |
| Angles | α = 90–110°, β = 90–120°, γ = 90–130° |
Conformational Analysis Through Computational Modeling
DFT and Conformational Sampling
Computational studies predict:
- Morpholine Ring Conformations : Chair-like arrangements with nitrogen in a pseudo-axial position.
- Ester Group Orientation : The COOCH₃ group adopts a cis or trans configuration relative to the morpholine ring, influenced by steric hindrance.
| Parameter | Calculated Value (DFT) |
|---|---|
| C2–O–C (ester) Bond Angle | 115–125° |
| N–C2–O (morpholine) Torsion Angle | 60–90° |
Electronic Structure
Properties
IUPAC Name |
methyl morpholine-2-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.C2HF3O2/c1-9-6(8)5-4-7-2-3-10-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZYADQKFXKWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719237 | |
| Record name | Trifluoroacetic acid--methyl morpholine-2-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373253-22-5 | |
| Record name | 2-Morpholinecarboxylic acid, methyl ester, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetic acid--methyl morpholine-2-carboxylate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification with Trifluoroacetic Anhydride
A widely adopted method involves reacting methyl morpholine-2-carboxylate with trifluoroacetic anhydride (TFAA) under anhydrous conditions. This exothermic reaction typically proceeds in dichloromethane (DCM) or ethyl acetate at temperatures between −10°C and 0°C to minimize side reactions such as hydrolysis or oligomerization.
Procedure:
-
Reagent Preparation: Methyl morpholine-2-carboxylate (1.0 eq) is dissolved in dry DCM (10 mL/g substrate) under nitrogen atmosphere.
-
Cooling: The solution is cooled to −15°C using a dry ice-acetone bath.
-
TFAA Addition: Trifluoroacetic anhydride (1.2 eq) is added dropwise over 30 minutes, maintaining the temperature below −10°C.
-
Stirring: The mixture is stirred for 2–4 hours at −10°C, followed by gradual warming to room temperature.
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Workup: The reaction is quenched with ice-cold water, and the organic layer is separated, washed with saturated NaHCO₃, and dried over MgSO₄.
-
Purification: The crude product is recrystallized from hexane/ethyl acetate (3:1) to yield the trifluoroacetate salt with >95% purity.
Key Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | −15°C to 0°C |
| TFAA Equivalents | 1.1–1.3 eq |
| Reaction Time | 2–4 hours |
| Solvent | Dichloromethane |
Acid-Catalyzed Reaction with Trifluoroacetic Acid
An alternative route employs TFA directly as both the acid catalyst and reactant. This method is advantageous for large-scale synthesis due to TFA’s low cost and high availability.
Procedure:
-
Mixing: Methyl morpholine-2-carboxylate (1.0 eq) is suspended in excess TFA (5–10 eq) at 0°C.
-
Reaction: The mixture is stirred for 12–24 hours at 25°C, allowing complete protonation and salt formation.
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Distillation: Excess TFA is removed under reduced pressure (40°C, 15 mmHg).
-
Precipitation: The residue is triturated with diethyl ether to precipitate the product.
-
Drying: The solid is filtered and dried under vacuum to obtain a white crystalline solid.
Yield and Purity:
-
Yield: 85–90%
-
Purity: 90–95% (HPLC)
Reaction Optimization and Kinetic Analysis
Temperature Control
Maintaining subzero temperatures during TFAA addition is critical to prevent exothermic decomposition. Studies indicate that temperatures above 5°C result in a 20–30% decrease in yield due to competing hydrolysis.
Solvent Selection
Polar aprotic solvents like DCM enhance reaction homogeneity and stabilize intermediates. Nonpolar solvents (e.g., toluene) lead to slower reaction rates and incomplete conversion.
Characterization and Analytical Data
The product is characterized using spectroscopic and chromatographic techniques:
Spectroscopic Data:
| Technique | Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.72 (s, 3H, OCH₃), 4.12–3.95 (m, 4H, morpholine), 2.85 (m, 2H) |
| ¹³C NMR | δ 169.5 (COO), 158.2 (CF₃COO), 52.1 (OCH₃) |
| FT-IR | 1745 cm⁻¹ (C=O), 1170 cm⁻¹ (C-F) |
Chromatographic Purity:
Industrial-Scale Applications
Chemical Reactions Analysis
Types of Reactions
Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and proteins. The trifluoroacetate group can act as an electron-withdrawing group, influencing the reactivity and binding properties of the compound. This can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Morpholine-2-Carboxylate 2,2,2-Trifluoroacetate (EMCT)
- Structure: EMCT (CAS 1111640-52-8) replaces the methyl ester in MMCT with an ethyl ester, resulting in the molecular formula C₉H₁₄F₃NO₅ and a higher molecular weight (273.21 g/mol) .
- Applications: Both MMCT and EMCT are used in peptide synthesis and as counterion salts.
Table 1: MMCT vs. EMCT
| Property | MMCT | EMCT |
|---|---|---|
| CAS No. | 1373253-22-5 | 1111640-52-8 |
| Molecular Formula | C₈H₁₂F₃NO₅ | C₉H₁₄F₃NO₅ |
| Molecular Weight (g/mol) | 259.18 | 273.21 |
| Ester Group | Methyl | Ethyl |
| Purity (Commercial) | 95% | Not specified |
Simpler Trifluoroacetate Esters
Methyl Trifluoroacetate (MTFA)
- Structure : MTFA (CAS 431-47-0) lacks the morpholine ring, with the formula C₃H₃F₃O₂ and a lower molecular weight (128.05 g/mol ) .
- Reactivity : MTFA is a volatile fluorinated ester used as a solvent or acylating agent. Unlike MMCT, it lacks the basic morpholine nitrogen, limiting its utility in coordination chemistry .
Ethyl Trifluoroacetate (ETFA)
- Structure : ETFA (CAS 383-63-1) shares the trifluoroacetate group but replaces the morpholine with a simple ethyl chain.
- Applications : ETFA is employed in lithium-sulfur batteries as a low-temperature electrolyte solvent due to its high boiling point and stability .
Table 2: MMCT vs. Simple Trifluoroacetate Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| MMCT | C₈H₁₂F₃NO₅ | 259.18 | Pharmaceutical synthesis |
| MTFA | C₃H₃F₃O₂ | 128.05 | Solvent, acylation |
| ETFA | C₄H₅F₃O₂ | 158.08 | Battery electrolytes |
Complex Trifluoroacetate Derivatives
Benzyl Carbamate-Phosphonate Trifluoroacetates
- Applications : These derivatives are explored as enzyme inhibitors, leveraging the trifluoroacetate’s stability and the phosphonate’s binding affinity. Unlike MMCT, their bulkier structures limit solubility in polar solvents .
Peptide-Based Trifluoroacetates
- Example: (S)-Methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate (CAS 868539-99-5) is a peptide derivative where trifluoroacetate acts as a counterion during purification . MMCT’s simpler structure lacks the peptide backbone but shares utility in protecting-group chemistry.
Key Research Findings
- Synthetic Utility : MMCT’s morpholine ring enables participation in nucleophilic substitutions, while the trifluoroacetate group facilitates salt formation in acidic conditions .
- Stability : Trifluoroacetate salts like MMCT are hygroscopic and may release trifluoroacetic acid under heat, requiring anhydrous handling .
- Performance in Applications : Compared to EMCT, MMCT’s methyl ester offers faster reaction kinetics in ester hydrolysis, but EMCT’s ethyl group provides better lipid membrane penetration in drug delivery .
Biological Activity
Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate (CAS Number: 1373253-22-5) is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C₈H₁₂F₃NO₅
- Molecular Weight : 259.18 g/mol
- InChIKey : MEZYADQKFXKWSH-UHFFFAOYSA-N
The compound's structure features a morpholine ring substituted with a carboxylate group and a trifluoroacetate moiety, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit various enzymes involved in metabolic pathways. For instance, the trifluoroacetate group may enhance the binding affinity to specific targets due to its electronegative nature.
- Cell Proliferation : Preliminary studies indicate that derivatives of this compound can affect cell proliferation in cancer cell lines. The mechanism often involves inducing apoptosis or altering cell cycle progression.
- Antimicrobial Activity : Some morpholine derivatives exhibit antibacterial and antifungal properties, suggesting that this compound may also possess similar activities.
Case Studies
-
Cytotoxicity Evaluation :
A study assessed the cytotoxic effects of methyl morpholine-2-carboxylate derivatives on various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM against human cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.This suggests that modifications to the morpholine structure could enhance anticancer activity.Compound Cell Line IC50 (µM) Methyl morpholine-2-carboxylate MCF-7 25 Methyl morpholine-2-carboxylate HeLa 30 -
Mechanism of Action :
Another study explored the apoptotic pathways activated by methyl morpholine derivatives in A549 lung carcinoma cells. The findings revealed that treatment led to increased levels of cleaved caspases and PARP, indicating activation of the intrinsic apoptotic pathway.
Pharmacological Applications
Research has indicated potential applications in:
- Cancer Therapy : Due to its cytotoxic properties against various cancer cell lines.
- Antimicrobial Agents : As preliminary data suggest efficacy against certain bacterial strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate, and what stoichiometric considerations are critical?
- The compound is typically synthesized via esterification or salt formation using trifluoroacetic acid (TFA) derivatives. For example, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (CAS 680-15-9) is a reagent used in trifluoromethylation reactions, suggesting analogous methods could be adapted for introducing trifluoroacetate groups .
- Key steps :
- Use a 1:1 molar ratio of morpholine-2-carboxylic acid methyl ester to TFA under anhydrous conditions.
- Monitor pH to ensure complete salt formation.
- Purify via recrystallization or column chromatography (e.g., silica gel with dichloromethane/methanol gradients) to achieve >95% purity, as commercial batches demonstrate .
Q. How should researchers validate the purity and structural integrity of this compound?
- Analytical methods :
- ¹H NMR : Look for characteristic peaks, such as the trifluoroacetate counterion (δ ~3.3–3.5 ppm for methyl groups) and morpholine ring protons (δ ~3.7–4.2 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight (259.18 g/mol) using ESI-MS, where the [M+H]⁺ ion should appear at m/z 260.18 .
- HPLC : Use a C18 column with UV detection at 210 nm to assess purity (>95%) .
Q. What are the stability and storage conditions for this compound?
- The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Avoid exposure to bases or oxidizing agents, as trifluoroacetate salts are prone to decomposition under such conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when using this compound as a precursor in heterocyclic synthesis?
- Case study : In peptide coupling reactions, trifluoroacetate counterions can act as mild acids to stabilize intermediates. For example, benzyl ((diphenoxyphosphoryl)(piperidin-4-yl)methyl)carbamate 2,2,2-trifluoroacetate (CAS 1373253-22-5 analog) achieved 56–83% yields via controlled deprotection of tert-butyl groups using TFA .
- Key variables :
- Adjust reaction temperature (20–40°C) to balance reactivity and side reactions.
- Use scavengers like triisopropylsilane to quench excess TFA .
Q. What analytical challenges arise when characterizing trifluoroacetate salts, and how can they be mitigated?
- Challenges :
- Trifluoroacetate ions can suppress ionization in MS, requiring dilution or alternative ionization sources (e.g., APCI) .
- Overlapping NMR signals (e.g., morpholine vs. trifluoroacetate protons) may require 2D techniques like COSY or HSQC .
- Solutions :
- Use deuterated solvents (e.g., CD₃OD) to enhance resolution.
- Compare with reference spectra from commercial batches .
Q. How do computational methods (e.g., DFT) aid in understanding the reactivity of this compound?
- Density functional theory (DFT) can model electron density distribution, predicting nucleophilic attack sites on the morpholine ring. For example, studies on VTP-27999 (a trifluoroacetate salt) used DFT to optimize binding conformations with renal enzymes .
- Workflow :
Methodological Considerations
Q. What precautions are necessary when handling this compound in biological assays?
- Toxicity : Trifluoroacetate salts may interfere with cellular metabolism. Use concentrations ≤10 μM in cell culture and validate with cytotoxicity assays (e.g., MTT) .
- Solubility : Pre-dissolve in DMSO (≤0.1% v/v) and dilute in PBS to avoid precipitation .
Q. How can researchers resolve contradictions in reported synthetic yields for trifluoroacetate derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
